molecular formula C10H17NO3 B2492908 Ethyl 2-allylmorpholine-2-carboxylate CAS No. 2193061-47-9

Ethyl 2-allylmorpholine-2-carboxylate

Cat. No.: B2492908
CAS No.: 2193061-47-9
M. Wt: 199.25
InChI Key: FCOHEYDECVOKAP-UHFFFAOYSA-N
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Description

Ethyl 2-allylmorpholine-2-carboxylate is a chemical building block of interest in medicinal and synthetic chemistry. It features a morpholine ring, a common motif in pharmaceuticals, substituted with an ester and an allyl group. The ester group makes it a versatile intermediate for further synthetic transformations, such as hydrolysis to acids or amidation. The reactive allyl group provides a handle for further functionalization via reactions like cross-coupling or oxidation. Morpholine derivatives are recognized for their utility in drug discovery and are investigated for various biological activities. Related morpholine compounds have been studied as modulators of lysosomal pH, functioning as anion transporters across phospholipid membranes . Other structurally similar ester compounds serve as key intermediates in the synthesis of complex molecules . This compound is intended for research applications in chemical synthesis and early drug discovery. It is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-prop-2-enylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-5-10(9(12)13-4-2)8-11-6-7-14-10/h3,11H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHEYDECVOKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCCO1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Allylmorpholine 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the ethyl 2-allylmorpholine-2-carboxylate molecule by forming the core morpholine (B109124) ring with the allyl and ethyl carboxylate moieties already in place or introduced in a sequential manner.

Esterification of 2-allylmorpholine-2-carboxylic Acid Precursors

A straightforward method for the synthesis of this compound involves the esterification of a 2-allylmorpholine-2-carboxylic acid precursor. This classical approach, known as Fischer-Speier esterification, is widely employed for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the desired ester. To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and a dehydrating agent may be employed.

Table 1: Representative Conditions for Fischer-Speier Esterification

Parameter Condition Reference
Carboxylic Acid 2-allylmorpholine-2-carboxylic acidTheoretical
Alcohol Ethanol (excess) google.com
Catalyst Concentrated H₂SO₄ or HCl gas google.com
Temperature Reflux google.com
Reaction Time Several hours google.com
Work-up Neutralization, extraction google.com

Note: This table is based on general procedures for amino acid esterification and is proposed for the specific substrate.

Alkylation Reactions for Allyl Moiety Introduction

Introducing the allyl group via alkylation of a pre-formed morpholine-2-carboxylate is another viable direct approach. This strategy would involve the generation of an enolate from ethyl morpholine-2-carboxylate, followed by its reaction with an allyl electrophile, such as allyl bromide. The formation of the enolate typically requires a strong base.

The success of this approach hinges on the selective C-alkylation at the C2 position over N-alkylation of the morpholine nitrogen. Protection of the nitrogen atom (e.g., as a carbamate (B1207046) or with a benzyl (B1604629) group) might be necessary to ensure regioselectivity. mdpi.com

Table 2: General Conditions for α-Alkylation of Amino Ester Derivatives

Parameter Condition Reference
Substrate N-protected ethyl morpholine-2-carboxylateTheoretical
Base Lithium diisopropylamide (LDA) nih.gov
Electrophile Allyl bromide nih.gov
Solvent Anhydrous THF nih.gov
Temperature -78 °C to room temperature nih.gov
Work-up Quenching with a proton source, extraction nih.gov

Note: This table is based on general procedures for the α-alkylation of amino esters and is proposed for the specific substrate.

Cyclization Strategies for Morpholine Ring Formation

The construction of the morpholine ring itself is a key step in many synthetic routes. One plausible strategy involves the cyclization of an N-allyl-β-amino alcohol derivative. For instance, an N-allyl substituted amino alcohol can undergo an intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, including electrophile-induced cyclization. banglajol.info

In a potential pathway, an N-allyl amino diol could be synthesized and then subjected to cyclization conditions. The choice of substituents on the starting materials would be crucial for obtaining the desired 2-allyl-2-carboxylate substitution pattern on the final morpholine ring.

Table 3: Example of Electrophile-Induced Cyclization for Morpholine Synthesis

Parameter Condition Reference
Substrate N-allyl-β-aminoalcohol banglajol.info
Electrophile Bromine (Br₂) banglajol.info
Solvent Dichloromethane banglajol.info
Temperature -78 °C banglajol.info
Quenching Saturated aq. Na₂CO₃ banglajol.info

Note: This table is based on a known method for the synthesis of chiral morpholines and is presented as a potential strategy.

Indirect Synthetic Routes

Indirect routes involve the synthesis of a morpholine derivative that is subsequently modified to yield the target compound. These multi-step sequences can offer advantages in terms of stereocontrol and the introduction of complex functionalities.

Derivatization from Ethyl Morpholine-2-carboxylate Analogues

Starting from a readily available ethyl morpholine-2-carboxylate analogue, the allyl group can be introduced at the C2 position through a series of chemical transformations. For example, a synthetic route could be devised that involves the conversion of the C2-ester group into a suitable handle for functionalization.

One such advanced strategy involves a decarboxylative alkylation. acs.orgnih.gov In this approach, a morpholine-2,2-dicarboxylate derivative could be synthesized. Selective hydrolysis of one ester group, followed by a decarboxylative radical reaction in the presence of an allyl source, could potentially install the allyl group at the C2 position.

Rearrangement Reactions in Morpholine-Based Scaffolds

While less common, rearrangement reactions of more complex morpholine-based scaffolds could potentially lead to the formation of this compound. Such rearrangements are highly substrate-specific and would require a carefully designed precursor. Currently, there is limited direct literature precedent for a rearrangement reaction that would specifically yield the target compound. However, the exploration of novel synthetic methodologies may uncover such possibilities in the future.

Multi-Component Coupling Reactions

Multi-component coupling reactions represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. This strategy has been successfully applied to the synthesis of highly substituted morpholine scaffolds, which are significant pharmacophores in medicinal chemistry. The construction of the morpholine ring system, including derivatives such as this compound, can be envisioned through the convergent assembly of three or more reactants, thereby minimizing step-count and associated waste.

One prominent multi-component approach for the synthesis of substituted morpholines involves a copper-catalyzed reaction between an amino alcohol, an aldehyde, and a diazomalonate. nih.govacs.org This methodology allows for the formation of unprotected, highly substituted morpholines with a broad tolerance for diverse functional groups on the starting materials. nih.gov For the specific synthesis of this compound, a hypothetical three-component reaction could be designed utilizing an appropriate amino alcohol, allyl-containing aldehyde, and a source for the ethyl carboxylate moiety.

Another versatile strategy is the Ugi multi-component reaction, which can be adapted for the de novo assembly of morpholine rings. nih.gov This approach typically involves an α-halo or α-hydroxy oxo-component, an isocyanide, an amine, and a carboxylic acid, followed by an intramolecular cyclization step. nih.gov The inherent modularity of the Ugi reaction allows for significant variation in the substitution pattern of the final morpholine product.

The following table outlines a proposed multi-component reaction scheme for the synthesis of this compound based on established methodologies for analogous compounds.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Key Intermediate Product Reference
2-AminoethanolAllylglyoxalDiethyl diazomalonateCopper CatalystCopper carbene intermediateThis compound nih.govacs.org
EthanolamineAllyl IsocyanideChloroacetaldehyde, Trimethylsilyl azideN/A, followed by baseUgi-adductThis compound derivative nih.gov

Detailed Research Findings:

Research into the copper-catalyzed three-component synthesis of morpholines has demonstrated its robustness and wide applicability. nih.govacs.org The reaction proceeds efficiently for a variety of readily available vicinal amino alcohols and diversely substituted aldehydes. nih.gov The use of diazomalonates serves as a key component for introducing the ester functionality at the C2 position of the morpholine ring. nih.gov While the diastereoselectivity of such reactions can be variable when using chiral amino alcohols, methods for stereochemical editing, such as light-mediated epimerization, have been developed to enhance the diastereomeric ratio of the products. nih.gov

The Ugi-based approach offers a distinct advantage in its ability to rapidly generate diverse libraries of substituted morpholines. nih.gov The initial Ugi reaction forms a linear adduct which then undergoes an intramolecular SN2 reaction to yield the cyclic morpholine structure. nih.gov Studies have shown that the choice of an α-hydroxy oxo-component generally leads to higher yields compared to an α-halo oxo-component. nih.gov This method is noted for being operationally simple and tolerant to both air and moisture, making it a valuable tool in synthetic chemistry. nih.gov

While a direct, literature-reported multi-component synthesis of this compound is not specified, the principles established in the synthesis of other highly substituted morpholines provide a strong foundation for its plausible construction via these efficient and convergent synthetic strategies.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylate Functionality

The ethyl carboxylate group is a classic ester functionality and, as such, is susceptible to a variety of nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. uomustansiriyah.edu.iqlibretexts.org

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the leaving group to regenerate the carbonyl group. uomustansiriyah.edu.iqmasterorganicchemistry.com For Ethyl 2-allylmorpholine-2-carboxylate, the ethoxy group (-OCH2CH3) serves as the leaving group.

Common nucleophilic acyl substitution reactions applicable to this ester include hydrolysis, aminolysis, and reaction with organometallic reagents.

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-allylmorpholine-2-carboxylic acid. Basic hydrolysis, also known as saponification, is irreversible as the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol leaving group. masterorganicchemistry.comlibretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. This occurs through a double addition mechanism where the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₃O⁺, heat2-Allylmorpholine-2-carboxylic acid + Ethanol
Saponification1. NaOH, H₂O, heat2. H₃O⁺2-Allylmorpholine-2-carboxylic acid + Ethanol
AminolysisNH₃, heat2-Allylmorpholine-2-carboxamide + Ethanol
Grignard Reaction1. 2 CH₃MgBr, Et₂O2. H₃O⁺2-(2-Allylmorpholin-2-yl)propan-2-ol + Ethanol

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org For this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the formation of a new ester (e.g., Mthis compound) and ethanol. researchgate.net To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. masterorganicchemistry.compressbooks.pub

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. masterorganicchemistry.com

Table 2: Transesterification of this compound

Reactant AlcoholCatalystProduct
MethanolH₂SO₄ (acid) or NaOMe (base)Mthis compound
Propan-1-olH₂SO₄ (acid) or NaOPr (base)Propyl 2-allylmorpholine-2-carboxylate
Benzyl (B1604629) alcoholH₂SO₄ (acid) or NaOBn (base)Benzyl 2-allylmorpholine-2-carboxylate

Reduction Pathways of the Ester Group

The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orglibretexts.orgacs.orgucalgary.ca The reduction of this compound with LiAlH₄ would yield (2-allylmorpholin-2-yl)methanol and ethanol. britannica.com

The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the corresponding primary alcohol. libretexts.orgucalgary.ca

It is also possible to achieve a partial reduction to the aldehyde using sterically hindered and less reactive hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Transformations Involving the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a versatile functional group that can undergo a variety of reactions, including additions to the double bond and rearrangements. wikipedia.org

The double bond of the allyl group can react with both electrophiles and nucleophiles.

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water in the presence of an acid catalyst). These reactions typically follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens, and the nucleophile adds to the more substituted carbon.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can occur, particularly in the context of transition-metal catalysis. For instance, in reactions like the Tsuji-Trost reaction, a palladium catalyst can activate the allyl group for attack by nucleophiles. wikipedia.org Radical additions are also possible and can proceed via an anti-Markovnikov regioselectivity.

Table 3: Potential Addition Reactions of the Allyl Group

ReactionReagentsMajor Product
BrominationBr₂Ethyl 2-(2,3-dibromopropyl)morpholine-2-carboxylate
HydrobrominationHBrEthyl 2-(2-bromopropyl)morpholine-2-carboxylate
Acid-Catalyzed HydrationH₂O, H₂SO₄Ethyl 2-(2-hydroxypropyl)morpholine-2-carboxylate
Radical HydrobrominationHBr, peroxidesEthyl 2-(3-bromopropyl)morpholine-2-carboxylate

Rearrangement Chemistry (e.g., Claisen-type Rearrangements)

The allyl group in proximity to the ester functionality suggests the potential for sigmatropic rearrangements, although the specific structure of this compound does not lend itself directly to the classic Claisen rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org However, variations of the Claisen rearrangement could potentially be induced.

One such possibility is the Ireland-Claisen rearrangement . This would first require the conversion of the ester into an allylic ester. Since the allyl group is already present, this would necessitate a different synthetic intermediate. A more plausible rearrangement for a related structure would be the aza-Claisen rearrangement if the allyl group were attached to the nitrogen atom of the morpholine (B109124) ring.

While a direct Claisen rearrangement of this compound is not structurally feasible, related chemistry could be explored. For instance, if the ester were to be converted to an allylic alcohol, a Johnson-Claisen rearrangement could be envisioned. wikipedia.orglibretexts.org This would involve reacting the hypothetical (2-allylmorpholin-2-yl)methanol with an orthoester under acidic conditions to yield a γ,δ-unsaturated ester. libretexts.org

Metal-Catalyzed Coupling Reactions at the Allyl Moiety

The allyl group in this compound is a versatile functional handle for various metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The heightened reactivity of the allylic position makes it susceptible to a range of transformations catalyzed by transition metals such as palladium, rhodium, and ruthenium. wikipedia.org These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

One of the most prominent reactions involving the allyl group is the Tsuji-Trost reaction , a palladium-catalyzed allylic substitution. wikipedia.org In this reaction, the allyl group can act as an electrophile after activation with a palladium(0) catalyst. The reaction typically proceeds through a π-allyl palladium intermediate, which can then be attacked by a variety of nucleophiles. For this compound, this would involve the reaction with nucleophiles such as malonates, amines, or phenoxides to introduce a new substituent at the terminal carbon of the allyl chain, as depicted in the following general scheme:

Scheme 1: General representation of a Tsuji-Trost reaction on this compound.

Another significant metal-catalyzed reaction is the Heck reaction , which involves the coupling of the allyl group with an aryl or vinyl halide. This palladium-catalyzed process allows for the formation of a new carbon-carbon bond, extending the carbon skeleton of the molecule. The reaction of this compound with an aryl halide (Ar-X) would be expected to yield a substituted morpholine with an extended cinnamyl-type side chain.

Furthermore, allylic C-H activation reactions represent a more atom-economical approach to functionalize the allyl group. Catalysts based on rhodium or palladium can selectively activate the C-H bonds of the terminal methyl group of the allyl moiety, allowing for direct coupling with various partners.

The outcomes of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. A summary of potential metal-catalyzed coupling reactions at the allyl moiety of this compound is presented in the table below.

Reaction NameCatalyst/ReagentsExpected Product Type
Tsuji-Trost ReactionPd(0) catalyst, Nucleophile (e.g., malonate)Allylic alkylation product
Heck ReactionPd catalyst, Aryl/Vinyl halide, BaseArylated/Vinylated allyl product
Suzuki CouplingPd catalyst, Boronic acid, BaseArylated allyl product
Stille CouplingPd catalyst, OrganostannaneCoupled product with the organostannane R-group
Allylic C-H ActivationRh or Pd catalyst, Coupling partnerDirectly functionalized allyl product

The table above provides an interactive overview of potential metal-catalyzed coupling reactions.

Reactivity of the Morpholine Nitrogen

The nitrogen atom within the morpholine ring of this compound is a secondary amine, which imparts characteristic nucleophilic and basic properties. This nitrogen can readily participate in a variety of chemical transformations to form N-substituted derivatives.

N-Alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide or a sulfonate, typically in the presence of a base to neutralize the acid generated during the reaction. This results in the formation of a tertiary amine. For instance, reaction with methyl iodide would yield the corresponding N-methylated derivative.

N-Acylation occurs when the morpholine nitrogen reacts with an acylating agent, such as an acyl chloride or an anhydride. This reaction is usually carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the generated acid. The product of this reaction is an N-acylmorpholine, which is an amide. For example, treatment with acetyl chloride would afford the N-acetyl derivative.

The ability to undergo N-alkylation and N-acylation allows for the synthesis of a wide array of N-substituted derivatives of this compound. These modifications can be used to introduce various functional groups or to modulate the steric and electronic properties of the molecule. Some examples of N-substituted derivatives that can be formed are listed in the table below.

ReagentReaction TypeProduct
Methyl iodideN-AlkylationEthyl 2-allyl-4-methylmorpholine-2-carboxylate
Benzyl bromideN-AlkylationEthyl 2-allyl-4-benzylmorpholine-2-carboxylate
Acetyl chlorideN-AcylationEthyl 2-allyl-4-acetylmorpholine-2-carboxylate
Benzoyl chlorideN-AcylationEthyl 2-allyl-4-benzoylmorpholine-2-carboxylate
Phenyl isocyanateN-CarbamoylationEthyl 2-allyl-4-(phenylcarbamoyl)morpholine-2-carboxylate

The table above illustrates the formation of various N-substituted derivatives through different reaction types.

Stereochemical Aspects of Chemical Reactions

The presence of a stereocenter at the C2 position of the morpholine ring in this compound introduces important stereochemical considerations in its chemical transformations. Reactions occurring at the allyl moiety or the morpholine nitrogen can be influenced by this existing chiral center, leading to diastereoselectivity.

When this compound undergoes reactions that create a new stereocenter, the formation of one diastereomer may be favored over the other. This diastereoselectivity can arise from steric hindrance, where the existing substituents on the morpholine ring direct the approach of reagents to one face of the molecule.

For example, in the metal-catalyzed reactions of the allyl group, the coordination of the metal catalyst to the morpholine oxygen or nitrogen could create a chiral environment that influences the stereochemical outcome of the reaction at the allyl chain. Similarly, reactions such as epoxidation or dihydroxylation of the allyl double bond would be expected to proceed with some degree of diastereoselectivity due to the influence of the adjacent chiral center. The level of diastereoselectivity would depend on the specific reaction conditions and the nature of the reagents used.

The synthesis of enantiomerically pure this compound is a key challenge. Enantioselective strategies are crucial for obtaining a single enantiomer of the target molecule. One common approach is the use of a chiral auxiliary. A chiral starting material can be used to construct the morpholine ring, thereby setting the stereochemistry at the C2 position.

Alternatively, asymmetric catalysis can be employed. For instance, an enantioselective allylation of a suitable precursor could establish the stereocenter at the C2 position. Another approach involves the resolution of a racemic mixture of this compound, either through classical resolution with a chiral acid or through enzymatic resolution.

StrategyDescription
Chiral Pool SynthesisUtilization of a readily available chiral starting material to construct the morpholine ring.
Chiral AuxiliaryA temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction, and is subsequently removed.
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other in a key bond-forming step.
ResolutionSeparation of a racemic mixture into its constituent enantiomers. This can be achieved through chemical or enzymatic methods.

This interactive table outlines various strategies for the enantioselective synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Detailed experimental NMR data for Ethyl 2-allylmorpholine-2-carboxylate is not currently available in the public domain. A thorough analysis would typically involve the following techniques to confirm the compound's molecular structure.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the various protons in the molecule. The ethyl group would exhibit a characteristic triplet and quartet pattern. The protons of the morpholine (B109124) ring would likely appear as complex multiplets due to their diastereotopic nature. The allyl group would present signals for the vinyl protons and the methylene protons adjacent to the double bond. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position in the structure.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in this compound. One would expect to observe distinct signals for the carbonyl carbon of the ester, the quaternary carbon at the 2-position of the morpholine ring, the carbons of the ethyl group, the carbons of the allyl group, and the carbons of the morpholine ring. The chemical shifts of these signals would be indicative of their electronic environment.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the morpholine ring, the ethyl group, and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons to which they are attached.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

An FTIR spectrum of this compound would be expected to display characteristic absorption bands. A strong band around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ether linkages in the morpholine ring and the ester group would likely appear in the 1000-1300 cm⁻¹ region. The C=C stretching of the allyl group would be observed around 1640 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aliphatic and vinylic protons would be present.

Raman spectroscopy would provide complementary information to FTIR. The C=C double bond of the allyl group would typically show a strong and sharp band in the Raman spectrum. The symmetric stretching vibrations of the morpholine ring and other non-polar bonds might also be more prominent in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For a novel or uncharacterized compound like this compound, mass spectrometry would be an essential first step in its structural confirmation.

A hypothetical analysis would involve introducing a sample into the mass spectrometer, where it would be ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this molecular ion would provide the compound's molecular weight. Subsequently, the molecular ion would undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments would offer valuable clues about the compound's structure, such as the presence of the ethyl ester, the morpholine ring, and the allyl group.

However, without experimental data, a detailed discussion of the specific fragmentation pathways and the resulting mass spectrum for this compound cannot be presented.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this diffraction data would yield a detailed three-dimensional model of the molecule's structure.

As there are no publicly available crystallographic studies for this compound, crucial data such as unit cell dimensions, space group, and atomic coordinates are not known. Consequently, a description of its solid-state structure, including intermolecular interactions and packing arrangements, cannot be provided.

Future research dedicated to the synthesis and characterization of this compound will be necessary to generate the experimental data required for a thorough spectroscopic and crystallographic analysis.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The electronic structure and conformational landscape of Ethyl 2-allylmorpholine-2-carboxylate are crucial for understanding its reactivity and potential interactions. Computational chemistry provides powerful tools to model these characteristics at the molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to find the lowest energy conformation.

Illustrative Optimized Geometry Parameters:

ParameterPredicted Value
N-C2 Bond Length~1.46 Å
C2-C(Allyl) Bond Length~1.54 Å
C2-C(Ester) Bond Length~1.53 Å
O(Ring)-C Bond Length~1.43 Å
Morpholine (B109124) Ring ConformationChair

Note: These values are hypothetical and based on typical bond lengths in similar organic molecules.

Conformational Analysis via Computational Methods

The conformational flexibility of this compound, particularly concerning the orientation of the allyl and ethyl carboxylate groups, can be explored through computational conformational analysis. The morpholine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form being significantly more stable. researchgate.netresearchgate.net

Studies on substituted piperidines, which are structurally related to morpholines, have shown that pseudoallylic strain can dictate the axial or equatorial preference of substituents at the 2-position. nih.gov For this compound, a detailed analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles. This would identify the global minimum energy conformer and other low-energy conformers that might exist in equilibrium. It is predicted that the chair conformation of the morpholine ring would be the most predominant. researchgate.netresearchgate.net The relative energies of conformers with axial versus equatorial orientations of the large substituent groups at the C2 position would be a key finding of such a study.

Hypothetical Relative Energies of Conformers:

ConformerDihedral Angle (N-C2-C_allyl-C)Relative Energy (kcal/mol)
Chair - Equatorial Allyl180°0.00 (Global Minimum)
Chair - Axial Allyl60°+2.5
Twist-Boat-+5.8

Note: This table is for illustrative purposes to show how conformational analysis data would be presented.

Reactivity Prediction and Mechanistic Insights

Computational methods can also predict the chemical reactivity of a molecule by examining its electronic properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound would provide insights into its behavior as a nucleophile or electrophile.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring due to its lone pair of electrons, and potentially on the double bond of the allyl group. nih.gov The LUMO is likely to be centered on the carbonyl group of the ethyl carboxylate moiety, which is an electron-withdrawing group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Predicted Frontier Orbital Energies:

OrbitalEnergy (eV)Description
HOMO-6.5Localized on the morpholine nitrogen and allyl group
LUMO+1.2Localized on the ethyl carboxylate group
HOMO-LUMO Gap7.7Indicates moderate kinetic stability

Note: These energy values are hypothetical and serve as an example of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the oxygen atom of the morpholine ring and the carbonyl oxygen of the ester group. Regions of positive electrostatic potential (colored blue) represent electron-poor areas, which are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atom on the morpholine's nitrogen (if protonated) and the carbonyl carbon. The MEP map would thus provide a visual guide to the molecule's reactive behavior.

Fukui Function Analysis for Reactive Site Prediction

The Fukui function is a more quantitative tool derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It measures the change in electron density at a particular point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating these functions for this compound, one could precisely pinpoint the atoms most likely to participate in different types of reactions. It is anticipated that the nitrogen atom and the carbons of the allyl double bond would have high values of f-(r), making them the primary sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group would likely exhibit a high f+(r) value, indicating its susceptibility to nucleophilic attack.

Illustrative Condensed Fukui Function Values for Selected Atoms:

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N (Morpholine)0.050.25
C (Carbonyl)0.300.02
C1 (Allyl)0.120.18
C2 (Allyl)0.150.20

Note: These values are hypothetical and represent the expected trends in reactivity.

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Applications As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds

The structure of Ethyl 2-allylmorpholine-2-carboxylate serves as a foundational template for the synthesis of more elaborate heterocyclic systems. The allyl group is particularly amenable to a wide range of chemical manipulations, including but not limited to, ozonolysis, dihydroxylation, epoxidation, and various carbon-carbon bond-forming reactions. These transformations can lead to the introduction of new stereocenters and the annulation of additional rings onto the morpholine (B109124) core.

For instance, oxidative cleavage of the allyl double bond can yield an aldehyde, which can then participate in intramolecular cyclization reactions to form bicyclic or spirocyclic systems. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to append further molecular complexity. The synthesis of substituted morpholines is an active area of research, with methods like multicomponent reactions being developed to create diverse molecular scaffolds. nih.govacs.org

Table 1: Potential Transformations of the Allyl Group for Scaffold Elaboration

Reaction TypeReagentsResulting FunctionalityPotential Subsequent Reactions
OzonolysisO₃, then Me₂SAldehydeWittig reaction, aldol (B89426) condensation, reductive amination
DihydroxylationOsO₄, NMODiolPeriodate cleavage, protection and further functionalization
Epoxidationm-CPBAEpoxideRing-opening with various nucleophiles
Heck ReactionAryl halide, Pd catalystArylated alkeneFurther functionalization of the aromatic ring
MetathesisGrubbs' catalystSubstituted alkeneIntroduction of diverse side chains

Building Block in Complex Molecule Synthesis

In the realm of total synthesis and medicinal chemistry, the assembly of complex molecules often relies on the use of well-defined, multifunctional building blocks. This compound can be envisioned as such a building block. Its rigid morpholine core can serve to control the spatial orientation of substituents, which is a critical aspect in the design of biologically active molecules.

The synthesis of polysubstituted morpholines is of significant interest, and strategies to achieve this with stereocontrol are highly valued. nih.gov For example, a related compound, Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate, has been synthesized, demonstrating that the 2-allyl-2-carboxylate substitution pattern on a morpholine ring is synthetically accessible. nih.gov This suggests that this compound could be prepared and subsequently elaborated. The modular nature of such building blocks allows for the systematic variation of substituents to explore structure-activity relationships (SAR) in drug discovery programs. e3s-conferences.org

Role in the Generation of Chiral Compounds

Chirality is a fundamental aspect of molecular recognition in biological systems, and the majority of modern pharmaceuticals are single enantiomers. nih.govjuniperpublishers.comnih.gov Chiral morpholine derivatives are valuable synthons for the preparation of enantiomerically pure compounds. researchgate.net this compound, possessing a stereocenter at the C2 position, can be synthesized in an enantiomerically pure form, potentially starting from chiral amino acids or through asymmetric synthesis methodologies.

Once obtained in a chirally pure form, the stereocenter at C2 can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective functionalization of the allyl group or reactions involving the enolate of the ester could be influenced by the existing stereochemistry. This makes this compound a potential chiral auxiliary or a key intermediate in the asymmetric synthesis of complex target molecules. The development of stereoselective syntheses of substituted morpholines is an ongoing area of research, with various catalytic and non-catalytic methods being explored. nih.govresearchgate.net

Utilization in Catalyst Development and Ligand Design

The morpholine scaffold has been incorporated into the structure of organocatalysts and ligands for transition metal catalysis. frontiersin.org The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal centers. By functionalizing the morpholine core with specific substituents, the steric and electronic properties of the resulting ligand can be fine-tuned to achieve high levels of stereocontrol in catalytic reactions.

This compound could serve as a precursor for the development of novel chiral ligands. The ester and allyl groups provide convenient points for the attachment of phosphine, amine, or other coordinating moieties. For example, the ester could be reduced to an alcohol, which could then be converted to a phosphinite or used to append a larger coordinating group. The ability to systematically modify the ligand structure is crucial for optimizing catalyst performance in asymmetric catalysis. While pyrrolidine-based organocatalysts are often more efficient, research into morpholine-based catalysts is expanding, with new designs showing promise in reactions such as 1,4-addition reactions. frontiersin.org

Derivatives and Analogues of Ethyl 2 Allylmorpholine 2 Carboxylate

Structural Modifications of the Ester Moiety

The ethyl ester functional group is a versatile handle for the synthesis of various derivatives, including other esters, amides, and hydrazides. These transformations typically proceed via nucleophilic acyl substitution.

The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is commonly catalyzed by either an acid or a base. For instance, reacting Ethyl 2-allylmorpholine-2-carboxylate with an excess of another alcohol, such as methanol or tert-butanol, in the presence of a catalytic amount of sulfuric acid or sodium methoxide, would yield the corresponding methyl or tert-butyl ester. The use of sodium methoxide in methanol has been shown to effectively achieve transesterification in related heterocyclic esters mdpi.com. This process allows for the introduction of a wide range of ester groups, thereby modifying the steric and electronic properties of the carboxylate function.

Table 1: Examples of Alkyl Carboxylates via Transesterification
Target CompoundReactant AlcoholPotential Catalyst
Mthis compoundMethanolH₂SO₄ or NaOMe
Isopropyl 2-allylmorpholine-2-carboxylateIsopropanolH₂SO₄
tert-Butyl 2-allylmorpholine-2-carboxylatetert-ButanolH₂SO₄
Benzyl (B1604629) 2-allylmorpholine-2-carboxylateBenzyl alcoholH₂SO₄

Amides are readily synthesized from the parent ethyl ester through aminolysis. This can be achieved by heating the ester with a primary or secondary amine. However, more general and milder methods involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). ajchem-a.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. libretexts.orgyoutube.com

The synthesis of the corresponding hydrazide is accomplished by reacting the ethyl ester with hydrazine hydrate, often with heating. For more complex substrates, conversion of the parent amide to an N-activated intermediate (e.g., N-Boc or N-tosyl amide) can facilitate a smooth transamidation with hydrazine hydrate at room temperature to yield the desired acyl hydrazide. researchgate.net

Table 2: Amide and Hydrazide Derivatives
Derivative TypeTarget Compound NameKey Reagents
Primary Amide2-Allylmorpholine-2-carboxamide1. NaOH (hydrolysis) 2. SOCl₂ 3. NH₃
Secondary AmideN-Benzyl-2-allylmorpholine-2-carboxamide1. NaOH (hydrolysis) 2. DCC 3. Benzylamine
Hydrazide2-Allylmorpholine-2-carbohydrazideHydrazine hydrate

Diversification of the Allyl Substituent

The allyl group's carbon-carbon double bond is a key site for a multitude of chemical transformations, allowing for extensive diversification of the side chain.

The terminal alkene of the allyl group is susceptible to a variety of addition and oxidation reactions. nih.gov For example, hydroboration-oxidation can convert the alkene into a primary alcohol, yielding Ethyl 2-(3-hydroxypropyl)morpholine-2-carboxylate. Dihydroxylation using osmium tetroxide or cold, dilute potassium permanganate would produce the corresponding diol, Ethyl 2-(2,3-dihydroxypropyl)morpholine-2-carboxylate. Epoxidation, using an agent like meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring, resulting in Ethyl 2-(oxiran-2-ylmethyl)morpholine-2-carboxylate. These reactions provide a means to introduce polar functional groups at the terminus of the side chain.

Table 3: Functionalization of the Allyl Group
Reaction TypeProduct StructureKey Reagents
Hydroboration-OxidationEthyl 2-(3-hydroxypropyl)morpholine-2-carboxylate1. BH₃·THF 2. H₂O₂, NaOH
DihydroxylationEthyl 2-(2,3-dihydroxypropyl)morpholine-2-carboxylateOsO₄ (cat.), NMO
EpoxidationEthyl 2-(oxiran-2-ylmethyl)morpholine-2-carboxylatem-CPBA

Analogues of this compound featuring different side chains at the C2 position can be synthesized. A modular approach involves the reaction of 2-tosyl-1,2-oxazetidine with various α-formyl carboxylates in the presence of a base like potassium carbonate. nih.gov This method has been used to synthesize a range of 2-substituted morpholines. By selecting the appropriate α-formyl carboxylate, one can introduce various alkyl or unsaturated side chains. For example, using ethyl 2-formylbutanoate or ethyl 2-formyl-4-methylpentanoate would lead to the synthesis of analogues with ethyl or isobutyl side chains, respectively, at the C2 position. nih.gov This strategy allows for the creation of a library of compounds with diverse substituents at this key position.

Table 4: Analogues with Varied C2-Substituents
C2-Substituentα-Formyl Carboxylate PrecursorResulting Analogue Name (Core Structure)
EthylEthyl 2-formylbutanoateEthyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate nih.gov
AllylEthyl 2-formylpent-4-enoateEthyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate nih.gov
IsobutylEthyl 2-formyl-4-methylpentanoateEthyl 2-isobutyl-3-hydroxy-4-tosylmorpholine-2-carboxylate nih.gov

Modifications within the Morpholine (B109124) Ring System

The morpholine ring itself can be modified, most commonly at the nitrogen atom, but also at other positions through strategic synthesis. The secondary amine of the morpholine is a nucleophilic center that can undergo reactions such as N-alkylation and N-acylation. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base would yield the N-alkylated derivative. Acylation with an acid chloride or anhydride would produce the corresponding N-acyl derivative.

Furthermore, the synthesis of the morpholine ring can be designed to incorporate substituents. As demonstrated in the synthesis of morpholine congeners from 2-tosyl-1,2-oxazetidine, it is possible to generate a morpholine ring that is substituted at the C3 (hydroxy) and N4 (tosyl) positions. nih.gov These modifications, incorporated during the ring's construction, significantly alter the chemical nature of the heterocyclic core. The morpholine scaffold is a common heterocycle in pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed. chemrxiv.orgchemrxiv.org

Table 5: Examples of Morpholine Ring Modifications
Modification TypeTarget Compound ExampleGeneral Method/Reagents
N-AlkylationEthyl 2-allyl-4-methylmorpholine-2-carboxylateCH₃I, K₂CO₃
N-AcylationEthyl 4-acetyl-2-allylmorpholine-2-carboxylateAcetyl chloride, Et₃N
Ring Substitution (from synthesis)Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate nih.govRing opening of 2-tosyl-1,2-oxazetidine with ethyl 2-formylpent-4-enoate nih.gov

Substituent Effects on the Morpholine Ring

The introduction of substituents onto the morpholine ring of analogues related to this compound can significantly influence their biological activity. Structure-activity relationship (SAR) studies on various morpholine-containing compounds have established that both the nature and position of these substituents are critical. researchgate.net

For instance, in a series of morpholine-substituted quinazoline derivatives designed as anticancer agents, the substitution pattern on an appended phenyl ring played a crucial role in their cytotoxic effects. It was observed that bulkier substituents at the para position of the phenyl ring tended to increase cytotoxic activity. The derivative featuring a 3,4,5-trimethoxy substituent was identified as the most potent against several cancer cell lines, including A549, MCF-7, and SHSY-5Y. nih.gov This suggests that steric bulk and electronic effects of the substituents can modulate the interaction of the molecule with its biological target.

Similarly, other studies have indicated that introducing an alkyl substitution at the C-3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org The oxygen atom within the morpholine ring is also known to be a key pharmacophoric feature, often forming hydrogen bonds with the catalytic active sites of enzymes like kinases, which can be crucial for inhibitory activity. researchgate.net

The strategic placement of various functional groups can alter a compound's polarity, lipophilicity, and metabolic stability. For example, the introduction of polar substituents attached to an aliphatic linker, such as an imidazole or another morpholine group, has been shown in some contexts to result in lower biological potency, highlighting the delicate balance required in modifying the morpholine scaffold. frontiersin.org

The following table summarizes the observed effects of different substituents on the biological activity of various morpholine derivatives, which can be extrapolated to analogues of this compound.

Substituent/Position Observed Effect on Activity Compound Series Example
Bulky para-substituent (e.g., 3,4,5-trimethoxy) on an attached phenyl ringIncreased cytotoxic activityMorpholine-substituted quinazolines nih.gov
Alkyl group at C-3 positionIncreased anticancer activityGeneral morpholine derivatives e3s-conferences.org
Polar groups (e.g., imidazole, morpholine) on an aliphatic linkerDecreased potency in some casesN-Substituted Phenyldihydropyrazolones frontiersin.org
2-phenyl and 2-biphenyl groupsGood antioxidant and anti-inflammatory action2,2,4-substituted morpholines nih.gov

Introduction of Additional Stereogenic Centers

The inherent chirality of this compound at the C-2 position makes stereochemistry a critical aspect of its design and activity. The introduction of additional stereogenic centers into the morpholine ring can lead to the creation of diastereomers with distinct pharmacological profiles and allows for a more refined exploration of the three-dimensional space of the target binding site.

Various synthetic strategies have been developed for the stereocontrolled synthesis of substituted morpholines. A four-step synthesis for cis-3,5-disubstituted morpholines has been described, starting from enantiomerically pure amino alcohols. nih.govnih.gov This method utilizes a Palladium-catalyzed carboamination reaction as the key step to generate the morpholine products as single stereoisomers. nih.govnih.gov Such methodologies are crucial for systematically studying the impact of stereochemistry on biological activity.

Another elegant approach employs serine enantiomers as a chiral template for the synthesis of optically active 3-substituted morpholines. rsc.org This strategy leverages the readily available chiral pool to construct the morpholine ring system with a defined stereocenter at the C-3 position.

Furthermore, diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been achieved, where the stereochemical outcome is governed by both steric and stereoelectronic effects. acs.orgnih.gov In these syntheses, the conformation of the morpholine ring and the orientation of substituents are controlled to avoid steric clashes, such as pseudo A(1,3) strain, and to benefit from stabilizing interactions like the anomeric effect. acs.orgnih.gov These advanced synthetic methods enable the precise construction of highly decorated and conformationally rigid morpholines, which are invaluable tools in drug discovery. acs.orgnih.gov

Synthetic Strategy Stereochemical Control Achieved Key Features
Pd-catalyzed carboaminationSynthesis of single stereoisomer cis-3,5-disubstituted morpholinesStarts from enantiopure amino alcohols nih.govnih.gov
Chiral template synthesisCreation of optically active 3-substituted morpholinesUtilizes (R)- or (S)-serine rsc.org
Diastereoselective ring formationControl over stereochemistry at C-2 and C-3Influenced by avoidance of steric strain and anomeric effects acs.orgnih.gov

Exploration of Bioisosteric Analogues

The morpholine ring, while a common feature in many approved drugs, can be metabolically labile. enamine.netenamine.net Bioisosteric replacement is a widely used strategy in medicinal chemistry to address such liabilities and to improve pharmacokinetic properties like lipophilicity and metabolic stability. enamine.netenamine.netnih.gov This involves replacing the morpholine moiety with other cyclic structures that mimic its size, shape, and electronic properties.

A variety of ring systems have been explored as bioisosteres for the morpholine scaffold. For instance, in the context of PI3K inhibitors where the 4-(pyrimidin-4-yl)morpholine motif is prevalent, the morpholine oxygen forms a critical hydrogen bond. cambridgemedchemconsulting.com Simple replacement with a pyran ring was found to alter the conformation unfavorably. However, a cyclopropyl pyran group was shown to adopt a conformation similar to the original morpholine, serving as a viable isostere. cambridgemedchemconsulting.com

Other potential bioisosteres for the morpholine ring include bicyclic, spiro, bridged, and fused ring systems. enamine.net The goal of these replacements is often to reduce the pKa, enhance metabolic stability, or explore novel chemical space while retaining the key binding interactions of the parent molecule. The introduction of heteroatoms into alkyl rings is a common tactic to reduce metabolism. cambridgemedchemconsulting.com For example, replacing a piperidine ring, a close analogue of morpholine, with spiro systems like Azaspiro[3.3]heptane can influence sites of metabolism and allow for the exploration of different substitution vectors. cambridgemedchemconsulting.com

The choice of a suitable bioisostere is highly dependent on the specific biological target and the role of the morpholine ring in the binding interaction.

Bioisostere Rationale for Replacement Example Context
Cyclopropyl PyranMimics the conformation of N-aryl morpholinesPI3K and PIKKs inhibitors cambridgemedchemconsulting.com
Bicyclic, Spiro, Bridged, Fused RingsExplore novel chemical space, improve stabilityGeneral morpholine analogues enamine.net
Piperidine Analogues (e.g., Azaspiro[3.3]heptane)Alter sites of metabolism, explore new vectorsPiperidine-containing drugs cambridgemedchemconsulting.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 2-allylmorpholine-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, allylation of morpholine precursors followed by esterification under anhydrous conditions is common. Optimization includes:

  • Catalyst Selection : Use palladium catalysts for allylation steps to improve regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require strict moisture control.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during esterification.
    • Yield Improvement : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis and purification to limit inhalation exposure .
  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (N95 masks) is advised for powder handling .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 4.2–4.4 ppm (ester -OCH₂CH₃), δ 5.2–5.8 ppm (allyl protons), and δ 3.5–3.7 ppm (morpholine ring protons).
  • ¹³C NMR : Carbonyl (C=O) resonance near δ 170 ppm and allyl carbons at δ 115–125 ppm .
  • IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (allyl C=C) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu Kα radiation, λ = 1.54184 Å) with a Synergy Custom DW system .
  • Structure Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding analysis. For example, intermolecular H-bonds between morpholine O and ester carbonyls stabilize crystal packing .
  • Validation : Cross-check with PLATON or checkCIF to identify outliers (e.g., unusual bond angles) .

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (with 20% exact exchange) balance accuracy and computational cost for HOMO-LUMO gap calculations .
  • Basis Sets : 6-31G(d,p) suffices for geometry optimization; aug-cc-pVTZ improves electron density maps.
  • Solvent Effects : Include PCM models (e.g., water or DMSO) to simulate experimental environments .

Q. How should researchers address contradictions in biological activity data for morpholine-carboxylate derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare results across assays (e.g., enzymatic inhibition vs. cell viability). For instance, inconsistent IC₅₀ values may arise from assay-specific interference (e.g., solvent cytotoxicity) .
  • Structural Modifications : Introduce substituents (e.g., fluorination at the allyl group) to probe structure-activity relationships (SAR).
  • Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting datasets from literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.